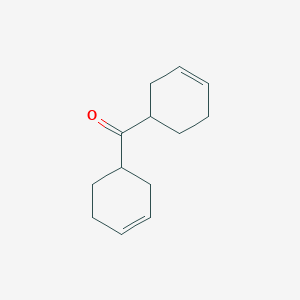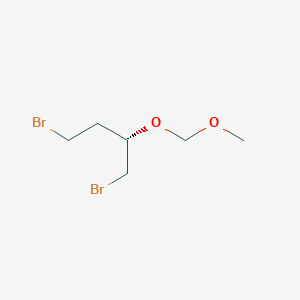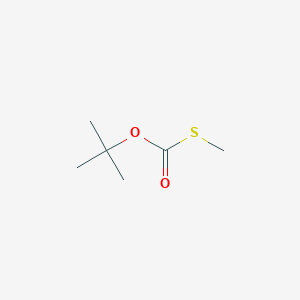
7,7-Dimethyl-11-dodecen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-11-dodecen-2-one is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone characterized by a long carbon chain with a double bond and two methyl groups attached to the seventh carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-11-dodecen-2-one can be achieved through several methods. One common approach involves the reaction of 7,7-dimethyl-1,6-dioxaspiro[4.5]decane with a suitable reagent to introduce the double bond and form the desired ketone. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-11-dodecen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under suitable conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols with the hydroxyl group replacing the ketone.
Substitution: Compounds with new functional groups replacing hydrogen atoms at the double bond.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-11-dodecen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-11-dodecen-2-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Dodecen-2-one: Similar in structure but lacks the methyl groups at the seventh carbon.
7,7-Dimethyl-11-dodecen-2-ol: Similar structure with a hydroxyl group instead of a ketone.
7,7-Dimethyl-11-dodecen-2-amine: Contains an amine group instead of a ketone.
Uniqueness
7,7-Dimethyl-11-dodecen-2-one is unique due to the presence of both the double bond and the two methyl groups at the seventh carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
35194-22-0 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
7,7-dimethyldodec-11-en-2-one |
InChI |
InChI=1S/C14H26O/c1-5-6-8-11-14(3,4)12-9-7-10-13(2)15/h5H,1,6-12H2,2-4H3 |
InChI-Schlüssel |
DRZDSBRYQFSOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC(C)(C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)



![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)


![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
